(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of microtubules . By inhibiting this process, the compound disrupts the normal functioning of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects several biochemical pathways. The most significant is the cell cycle , particularly the G2/M phase . The disruption of microtubule formation prevents the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death, or apoptosis , eliminating the affected cells .
Result of Action
The compound’s action results in the induction of apoptosis in affected cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner, further demonstrating its cytotoxic effects .
Biochemical Analysis
Biochemical Properties
This compound has been shown to have significant binding affinity to Heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding and assembly of proteins within cells . The interaction between (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone and HSP90 is characterized by both hydrogen bond and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its interaction with HSP90. By binding to HSP90, this compound can influence the function of a wide range of proteins that are clients of HSP90, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the ATP-binding pocket of HSP90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway . This interaction can result in changes in gene expression and the activation or inhibition of enzymes .
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJOJBZPVCWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.